6-Raloxifene-β-D-glucopyranoside-d4
Description
Significance of Stable Isotope Labeled Metabolites in Drug Discovery and Development Research
The use of stable isotope-labeled compounds, such as those incorporating deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), is a cornerstone of modern drug discovery and development. metsol.com Unlike their radioactive counterparts, stable isotopes are non-radioactive and safe for use in a wider range of studies, including those involving human subjects. metsol.com Their application is particularly crucial in the field of pharmacokinetics, which examines the absorption, distribution, metabolism, and excretion (ADME) of a drug. nih.govacs.org
The primary advantage of using stable isotope-labeled metabolites is their utility as internal standards in mass spectrometry-based bioanalysis. nih.govnih.gov These labeled compounds are chemically identical to the endogenous (unlabeled) metabolites, meaning they exhibit the same behavior during sample preparation and chromatographic separation. nih.gov However, they are distinguishable by their mass-to-charge ratio in a mass spectrometer. nih.gov This allows for accurate quantification of the target metabolite, correcting for any variability or loss during the analytical process. nih.gov The use of deuterated standards, like 6-Raloxifene-β-D-glucopyranoside-d4, is a common practice in these quantitative assays. nih.gov
Furthermore, stable isotope labeling aids in the elucidation of metabolic pathways. acs.orgtandfonline.com By tracing the metabolic fate of a labeled drug, researchers can identify and characterize its various metabolites, providing a clearer picture of its biotransformation. tandfonline.com This understanding is critical for assessing a drug's efficacy and potential for drug-drug interactions.
Overview of Raloxifene (B1678788) Metabolism and the Role of Glucuronide Conjugates in Drug Disposition
Raloxifene is a second-generation SERM used for the prevention and treatment of osteoporosis in postmenopausal women and to reduce the risk of invasive breast cancer in this population. drugbank.comnih.gov Following oral administration, Raloxifene is rapidly absorbed, but its absolute bioavailability is low, at approximately 2%, due to extensive first-pass metabolism. wikipedia.orgpdr.net
The primary metabolic pathway for Raloxifene is glucuronidation, a process where a glucuronic acid moiety is attached to the drug molecule. wikipedia.orgpdr.net This reaction is catalyzed by UDP-glucuronosyltransferase (UGT) enzymes. nih.govmedchemexpress.com The major metabolites of Raloxifene are its glucuronide conjugates, with the two most prominent being raloxifene-4′-glucuronide and raloxifene-6-glucuronide. nih.gov In human plasma, these glucuronides are the predominant circulating forms, with unconjugated Raloxifene accounting for less than 1%. nih.gov
The formation of these glucuronide conjugates plays a significant role in the disposition of Raloxifene. Glucuronidation generally increases the water solubility of the drug, facilitating its excretion from the body, primarily in the feces. wikipedia.orgnewdrugapprovals.org Raloxifene and its glucuronide conjugates undergo enterohepatic recycling, a process where the conjugates are excreted in the bile, hydrolyzed back to Raloxifene in the intestine, and then reabsorbed. wikipedia.orgnewdrugapprovals.org This recycling process contributes to the prolonged elimination half-life of Raloxifene. wikipedia.orgnewdrugapprovals.org
Table 1: Key Pharmacokinetic Parameters of Raloxifene
| Parameter | Value | Reference(s) |
| Absolute Bioavailability | ~2% | wikipedia.orgpdr.net |
| Primary Metabolic Pathway | Glucuronidation | wikipedia.orgpdr.net |
| Major Metabolites | Raloxifene-4′-glucuronide, Raloxifene-6-glucuronide | nih.gov |
| Excretion | Primarily in feces | wikipedia.orgnewdrugapprovals.org |
| Elimination Half-Life (single dose) | 27.7 hours | wikipedia.org |
Rationale for Academic Research Focus on this compound as a Research Tool
The focus on this compound in academic and pharmaceutical research stems directly from its utility as a precise analytical tool. Given that Raloxifene's in vivo presence is dominated by its glucuronide metabolites, accurate measurement of these compounds is essential for understanding its pharmacokinetics and pharmacodynamics.
The deuterated "-d4" designation indicates that four hydrogen atoms in the molecule have been replaced with deuterium. This subtle change in mass allows it to be used as an ideal internal standard for the quantification of the non-deuterated 6-Raloxifene-β-D-glucopyranoside in biological samples using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov The co-elution of the deuterated standard with the endogenous metabolite ensures that any variations in sample processing or instrument response affect both compounds equally, leading to highly accurate and reliable measurements.
Research studies investigating the inter-individual variability in Raloxifene metabolism, the influence of genetic polymorphisms in UGT enzymes, or the impact of co-administered drugs on Raloxifene's disposition all rely on the precise quantification of its metabolites. nih.gov The availability of a stable isotope-labeled internal standard like this compound is, therefore, fundamental to the robustness and validity of such research findings.
Properties
Molecular Formula |
C₃₄H₃₃D₄NO₉S |
|---|---|
Molecular Weight |
639.75 |
Synonyms |
[6-(β-D-Glucopyranosyloxy)-2-(4-hydroxyphenyl)benzo[b]thien-3-yl][4-[2-(1-piperidinyl)ethoxy]phenyl]-methanone-d4 |
Origin of Product |
United States |
Synthetic Methodologies for Stable Isotope Labeled 6 Raloxifene β D Glucopyranoside D4
Strategies for Site-Specific Deuterium (B1214612) Incorporation in Complex Small Molecules
The introduction of deuterium at specific, non-exchangeable positions is paramount for the utility of a stable isotope-labeled internal standard. acanthusresearch.com For 6-Raloxifene-β-D-glucopyranoside-d4, the deuterium atoms are typically incorporated into the piperidinyl ethoxy side chain, as this position is metabolically stable and the necessary deuterated starting materials are accessible.
A common and efficient strategy involves the use of pre-labeled building blocks in the chemical synthesis. In the case of raloxifene (B1678788), the synthesis often involves the coupling of a benzothiophene (B83047) core with a side chain containing the piperidine (B6355638) ring. To introduce the d4 label, a deuterated version of the ethoxy linker is employed. A plausible synthetic approach would utilize 1,1,2,2-tetradeuterio-2-(piperidin-1-yl)ethanol. This deuterated alcohol can be synthesized and then coupled to the appropriate benzoic acid precursor of raloxifene.
The general synthetic route to raloxifene involves a Friedel-Crafts acylation reaction. tsijournals.com To create the deuterated analog, the synthesis would be modified to incorporate the deuterated side chain. This typically involves the reaction of 4-hydroxybenzoic acid with a deuterated 2-(1-piperidinyl)ethyl chloride, followed by conversion to the acid chloride. This deuterated acid chloride is then reacted with 6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene (B30302) in the presence of a Lewis acid like aluminum chloride. A subsequent demethylation step yields the deuterated raloxifene core.
Key Deuteration Strategies:
| Strategy | Description | Key Considerations |
| Use of Labeled Precursors | Synthesis using starting materials that already contain the deuterium atoms at the desired positions. | Availability and cost of deuterated starting materials. The stability of the label throughout the synthetic sequence. |
| Reductive Deuteration | Introduction of deuterium using a reducing agent in the presence of a deuterium source, such as deuterium gas (D2) with a catalyst. | Can be less site-specific if multiple reducible functional groups are present. |
| Hydrogen Isotope Exchange (HIE) | Direct replacement of hydrogen with deuterium on a pre-formed molecule, often catalyzed by a transition metal. researchgate.netacs.org | Regioselectivity can be challenging to control in complex molecules. Requires optimization of reaction conditions. |
For this compound, the use of a labeled precursor like deuterated 2-(piperidin-1-yl)ethanol is the most direct and reliable method to ensure the specific incorporation of four deuterium atoms at the desired location on the ethoxy side chain. synzeal.com
Chemical Synthesis Pathways for the Glucuronide Moiety Attachment
While in vivo glucuronidation is an enzymatic process mediated by UDP-glucuronosyltransferases (UGTs) nih.govresearchgate.net, the in vitro chemical synthesis requires a different set of strategies involving protected sugar donors. The target molecule, this compound, features a glucuronic acid linked to the 6-hydroxyl group of the deuterated raloxifene.
A common method for forming such a glycosidic bond is the Koenigs-Knorr reaction or a more modern variant using a trichloroacetimidate (B1259523) donor. The synthesis would start with the deuterated raloxifene-d4 (B19274), where the 4'-hydroxyl group must be selectively protected to ensure the glucuronidation occurs at the desired 6-position.
The glucuronic acid donor itself must also be appropriately protected. Typically, the carboxyl group is protected as a methyl ester, and the hydroxyl groups are protected with acetyl groups. A common glucuronic acid donor is methyl (2,3,4-tri-O-acetyl-1-bromo-α-D-glucopyran)uronate.
The general steps for the chemical attachment of the glucuronide moiety are:
Selective Protection: The 4'-hydroxyl group of raloxifene-d4 is protected, for example, as a silyl (B83357) ether.
Glycosylation: The protected raloxifene-d4 is reacted with the protected glucuronic acid donor in the presence of a promoter, such as a silver or mercury salt for a glycosyl halide, or a Lewis acid like trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) for a trichloroacetimidate donor. This forms the β-glycosidic linkage at the 6-position.
Deprotection: The protecting groups on the glucuronic acid moiety (acetyl groups) and the raloxifene core (the 4'-hydroxyl protecting group) are removed, typically under basic conditions for the acetyl groups followed by an appropriate deprotection step for the 4'-hydroxyl group. The methyl ester on the glucuronic acid is also saponified to the carboxylic acid.
A scalable synthesis of a related glucoside has been demonstrated using a Lewis acid-catalyzed glycosylation, highlighting the industrial applicability of such methods. nih.gov
Advanced Purification and Isolation Techniques for Research-Grade this compound
The purification of the final product is critical to remove unreacted starting materials, reagents, and any side products, such as the isomeric 4'-glucuronide. A combination of chromatographic techniques is typically employed to achieve the high purity required for a research-grade standard.
Initially, flash column chromatography on silica (B1680970) gel can be used to separate the crude product from the majority of impurities. nih.gov However, to achieve the highest purity and to separate the 6- and 4'-glucuronide isomers, high-performance liquid chromatography (HPLC) is the method of choice. Reversed-phase HPLC, using a C18 or similar column, with a mobile phase consisting of a mixture of water (often with a modifier like formic acid or ammonium (B1175870) acetate) and an organic solvent like acetonitrile (B52724) or methanol (B129727), is highly effective. nih.govthermofisher.com
Purification Techniques:
| Technique | Purpose | Typical Phase/Mobile Phase |
| Flash Column Chromatography | Initial purification of the crude product. | Normal phase (silica gel) with a gradient of organic solvents (e.g., hexane/ethyl acetate). |
| Preparative HPLC | Final purification to achieve high purity (>98%) and separation of isomers. | Reversed-phase (e.g., C18) with a water/acetonitrile or water/methanol gradient. |
| Solid-Phase Extraction (SPE) | Sample clean-up and concentration prior to analysis or final purification. nih.govthermofisher.com | Various sorbents depending on the properties of the analyte and impurities. |
The fractions collected from the HPLC are analyzed, and those containing the pure product are combined and lyophilized or evaporated to yield the final, highly pure this compound.
Methodologies for Verification of Isotopic Enrichment and Purity
The final verification of the synthesized compound involves a suite of analytical techniques to confirm its chemical structure, purity, and isotopic enrichment.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential to confirm the molecular weight of the final compound and to determine the isotopic enrichment. rsc.orgresearchgate.netalmacgroup.comresearchgate.net The mass spectrum will show a molecular ion peak corresponding to the mass of this compound. The isotopic distribution of this peak will be analyzed to calculate the percentage of molecules that are fully deuterated (d4) versus those with lower levels of deuteration (d3, d2, d1, d0).
Expected Mass Spectral Data:
| Compound | Molecular Formula | Expected [M+H]⁺ (monoisotopic) |
| 6-Raloxifene-β-D-glucopyranoside | C34H35NO10S | 650.2064 |
| This compound | C34H31D4NO10S | 654.2315 |
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for confirming the chemical structure and the location of the deuterium atoms.
¹H NMR: In the proton NMR spectrum, the signals corresponding to the protons on the ethoxy linker will be absent or significantly reduced in intensity, confirming the site of deuteration. The rest of the spectrum should be consistent with the structure of 6-raloxifene-β-D-glucopyranoside.
¹³C NMR: The carbon NMR spectrum will show the signals for all the carbon atoms in the molecule, providing further structural confirmation.
²H NMR: Deuterium NMR can be used to directly observe the deuterium atoms, confirming their presence and providing information about their chemical environment. nih.gov
A combination of 1D and 2D NMR experiments (like COSY, HSQC, and HMBC) can be used to fully assign all the proton and carbon signals and definitively confirm the structure of the final product.
Purity Analysis: The purity of the final compound is typically determined by HPLC with UV detection. A single, sharp peak should be observed, and the purity is calculated based on the area of this peak relative to the total area of all peaks in the chromatogram. A purity of ≥98% is generally required for research-grade standards.
Applications of 6 Raloxifene β D Glucopyranoside D4 in Quantitative Bioanalytical Research and Drug Metabolism Studies
Development and Validation of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methods for Raloxifene (B1678788) and its Metabolites in Biological Matrices
The development of robust and sensitive bioanalytical methods is a prerequisite for reliable pharmacokinetic studies. For raloxifene and its key metabolites, such as raloxifene-6-glucuronide and raloxifene-4'-glucuronide, LC-MS/MS has become the analytical technique of choice due to its high selectivity and sensitivity. nih.govscispace.com
A typical method involves several key stages. First, the analytes are extracted from the biological matrix, most commonly plasma or urine. Solid-phase extraction (SPE) is a frequently employed technique for this purpose, as it effectively removes proteins and other interfering substances while concentrating the analytes of interest. pragolab.skthermofisher.comnih.gov The choice of SPE sorbent and elution solvents is optimized to ensure high and reproducible recovery.
Following extraction, the sample is subjected to chromatographic separation, typically using a reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. pragolab.sknih.gov A gradient elution with a mobile phase consisting of an aqueous component (often with a formic acid or acetate (B1210297) buffer) and an organic solvent (like methanol (B129727) or acetonitrile) is used to separate the parent drug from its more polar glucuronide metabolites. thermofisher.comresearchgate.net
Detection and quantification are performed using a triple quadrupole mass spectrometer operating in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode. pragolab.sknih.gov This involves monitoring specific precursor-to-product ion transitions for each analyte and, crucially, for the internal standard. For instance, a method would monitor the transition for raloxifene-6-glucuronide and a separate, distinct transition for its stable isotope-labeled internal standard, 6-Raloxifene-β-D-glucopyranoside-d4. This high specificity allows for accurate quantification even in complex biological matrices. scispace.com
Method validation is performed according to regulatory guidelines to ensure the reliability of the data. Key validation parameters include specificity, linearity, accuracy, precision, recovery, and stability. nih.govresearchgate.netnih.gov
Table 1: Example of LC-MS/MS Method Parameters for Raloxifene Metabolite Analysis This table is a composite representation based on typical published methods.
| Parameter | Description |
| Sample Preparation | Solid-Phase Extraction (SPE) using a cation exchange or reversed-phase cartridge. pragolab.sknih.gov |
| Chromatography | UHPLC or HPLC with a reversed-phase C18 or PFP column. pragolab.sknih.gov |
| Mobile Phase | Gradient elution using Acetonitrile (B52724)/Methanol and Water with 0.1% Formic Acid. thermofisher.comresearchgate.net |
| Ionization Mode | Heated Electrospray Ionization (HESI), typically in positive or negative mode. pragolab.sknih.gov |
| Detection | Triple Quadrupole Mass Spectrometer in Selected Reaction Monitoring (SRM) mode. pragolab.sknih.gov |
| Internal Standard | Stable Isotope-Labeled (SIL) analogue, e.g., this compound for Raloxifene-6-glucuronide. |
Role of this compound as an Internal Standard in Quantitative Bioanalysis
The cornerstone of accurate quantification in LC-MS/MS is the use of an appropriate internal standard (IS). An ideal IS should mimic the analyte's behavior throughout the entire analytical process, including extraction, chromatography, and ionization, but be distinguishable by the mass spectrometer. chromatographyonline.com Stable isotope-labeled (SIL) compounds are considered the "gold standard" for internal standards in mass spectrometry. chromatographyonline.com
This compound is a deuterated analogue of the metabolite raloxifene-6-glucuronide. Its utility stems from its near-identical physicochemical properties to the endogenous, non-labeled analyte. chromatographyonline.com Here is a breakdown of its role:
Correction for Extraction Variability: During the SPE or liquid-liquid extraction process, any loss of the analyte will be mirrored by a proportional loss of the SIL-IS. By measuring the ratio of the analyte to the IS, the method corrects for inconsistencies in sample preparation and recovery. nih.gov
Compensation for Matrix Effects: In LC-MS/MS, co-eluting components from the biological matrix can interfere with the ionization of the analyte, causing either ion suppression or enhancement. waters.com This "matrix effect" is a significant source of imprecision. Because the SIL-IS has the same chemical structure and retention time, it experiences the same matrix effects as the analyte. bris.ac.uk Therefore, the ratio of analyte-to-IS response remains constant, providing an accurate measurement despite variations in ionization efficiency. chromatographyonline.commyadlm.org
Improved Precision and Accuracy: By accounting for variations in sample handling and instrument response, the use of a SIL-IS like this compound dramatically improves the precision and accuracy of the quantitative results, which is essential for regulated bioanalysis. nih.gov
The selection of a deuterated metabolite standard, such as this compound, is particularly important when the metabolite itself is the primary analyte of interest in drug metabolism and pharmacokinetic studies.
Strategies for Calibration Curve Construction and Data Processing in Research Quantitation
To determine the concentration of an analyte in an unknown sample, a calibration curve is constructed. nih.govcertara.com This is achieved by preparing a series of calibration standards with known concentrations of the analyte (e.g., raloxifene-6-glucuronide) in the same biological matrix as the study samples (e.g., blank human plasma). certara.com
The process involves these steps:
A fixed amount of the internal standard, this compound, is added to each calibration standard and quality control (QC) sample.
The samples are processed and analyzed by LC-MS/MS.
For each point, the peak area of the analyte is measured and divided by the peak area of the internal standard to obtain a peak area ratio.
A calibration curve is generated by plotting the peak area ratio (y-axis) against the known concentration of the analyte (x-axis).
A regression model is applied to the data. For most bioanalytical applications, a weighted linear regression (e.g., 1/x or 1/x²) is used to ensure accuracy across a wide dynamic range, especially at the lower concentrations. certara.com
The curve must meet predefined acceptance criteria for linearity, typically a coefficient of determination (r²) greater than 0.99. nih.govnih.gov The concentration of the analyte in the unknown samples is then calculated by interpolating their measured peak area ratios onto this validated calibration curve. certara.com
Table 2: Example of Calibration Curve Validation Data for Raloxifene and its Metabolites This table presents representative data based on published bioanalytical methods. thermofisher.comnih.gov
| Analyte | Linear Range (ng/mL) | LLOQ (ng/mL) | Regression Model | Correlation Coefficient (r²) |
| Raloxifene | 0.02 - 2 | 0.02 | Weighted Linear (1/x²) | >0.995 |
| Raloxifene-4'-glucuronide | 3 - 300 | 3 | Weighted Linear (1/x²) | >0.996 |
| Raloxifene-6-glucuronide | 0.6 - 60 | 0.6 | Weighted Linear (1/x²) | >0.995 |
Comprehensive Analysis of Matrix Effects and Their Mitigation Strategies in Bioanalytical Assays Utilizing Deuterated Standards
Matrix effects are a fundamental challenge in LC-MS/MS bioanalysis, defined as the alteration of ionization efficiency by co-eluting compounds from the sample matrix. waters.commyadlm.org This can lead to inaccurate and imprecise results if not properly addressed. The use of a deuterated internal standard like this compound is the primary strategy for mitigating these effects. chromatographyonline.com
The underlying principle is that the deuterated standard co-elutes with the analyte and is affected by ion suppression or enhancement in the same way. bris.ac.uk However, the success of this strategy hinges on a critical assumption: that the analyte and the SIL-IS behave identically in the chromatographic system.
A potential complication is the "isotope effect," where the replacement of hydrogen with deuterium (B1214612) can sometimes lead to a slight difference in chromatographic retention time. waters.com If the analyte and its deuterated standard separate, even slightly, and elute into a region of changing ion suppression, they will not experience the same matrix effect, leading to incomplete correction and biased results. chromatographyonline.commyadlm.org
Strategies to evaluate and mitigate this risk include:
Post-column Infusion Analysis: This experiment helps to identify regions in the chromatogram where significant ion suppression or enhancement occurs.
Matrix Factor Assessment: During method validation, matrix effects are quantitatively assessed by comparing the response of an analyte in a post-extraction spiked matrix sample to its response in a neat solution. The variability of the matrix factor across different lots of the biological matrix is a key indicator of the method's robustness.
Ensuring Co-elution: Chromatographic conditions must be optimized to ensure the analyte and the SIL-IS peaks overlap as completely as possible. In some cases, using a column with slightly lower resolving power can be advantageous to force co-elution and ensure identical exposure to matrix effects. chromatographyonline.combris.ac.uk
Careful Selection of Deuterated Standard: The position and number of deuterium atoms can influence the degree of chromatographic separation. The selection of an appropriate deuterated standard is crucial. nih.gov
By rigorously validating the performance of the deuterated internal standard and ensuring its chromatographic behavior closely matches the analyte, researchers can develop highly reliable bioanalytical methods capable of producing accurate quantitative data for drug metabolism studies.
Investigation of Raloxifene Glucuronidation Pathways and Enzymatic Formation of 6 Raloxifene β D Glucopyranoside
Identification and Mechanistic Characterization of Uridine 5′-Diphospho-Glucuronosyltransferase (UGT) Isoforms Involved in 6-Glucuronidation
The formation of 6-Raloxifene-β-D-glucopyranoside is catalyzed by specific UGT isoforms located in both the liver and extra-hepatic tissues, particularly the intestine. nih.govnih.gov Studies utilizing homogenates from HEK293 cells overexpressing various UGT enzymes have identified the primary contributors to raloxifene (B1678788) glucuronidation.
Hepatic Isoforms: In the liver, UGT1A1 and UGT1A9 are the most active isoforms in metabolizing raloxifene. nih.gov Specifically for the formation of 6-Raloxifene-β-D-glucopyranoside, UGT1A1 is considered the most active hepatic UGT enzyme. nih.govmedchemexpress.com Correlation analyses in human liver microsomes have confirmed that UGT1A1 is directly responsible for 6-β-glucuronidation. nih.govbohrium.com
Kinetic Characterization of Glucuronidation Reactions in Recombinant Enzyme Systems and Subcellular Fractions
Kinetic analyses have been performed to characterize the efficiency of the enzymatic formation of 6-Raloxifene-β-D-glucopyranoside. In systems using expressed UGT1A8, the formation of the 6-β-glucuronide follows Michaelis-Menten kinetics. nih.govresearchgate.net
For expressed UGT1A8, the apparent Michaelis constant (Km) for 6-β-glucuronidation was determined to be 7.9 μM, with a maximum velocity (Vmax) of 0.61 nmol/min/mg of protein. nih.govmedchemexpress.com Attempts to determine the kinetic parameters for UGT1A1 have been challenging due to the limited solubility of the substrate. nih.govbohrium.com
Table 1: Kinetic Parameters for 6-Raloxifene-β-D-glucopyranoside Formation
| Enzyme System | Apparent Km (μM) | Apparent Vmax (nmol/min/mg) | Intrinsic Clearance (μl/min/mg) |
|---|---|---|---|
| Expressed UGT1A8 | 7.9 nih.govmedchemexpress.com | 0.61 nih.govmedchemexpress.com | - |
| Human Intestinal Microsomes | - | - | 17 nih.gov |
Assessment of Inhibitors and Inducers on UGT Activity Relevant to 6-Raloxifene-β-D-glucopyranoside Formation
The activity of UGT enzymes responsible for 6-Raloxifene-β-D-glucopyranoside formation can be modulated by various compounds, leading to potential interactions. Research has focused on inhibitors, particularly from natural health products.
Constituents of milk thistle, specifically the flavonolignans silybin (B1146174) A and silybin B, have been identified as potent inhibitors of both 4'- and 6-glucuronidation of raloxifene in human intestinal microsomes (HIMs) and in systems with overexpressed UGT1A1 and UGT1A8. researchgate.netnih.gov The inhibition constants (Ki) for these compounds are within a range that suggests a high risk for clinically relevant interactions. nih.gov Zafirlukast has also been identified as a potent general inhibitor of UGT1A enzymes. researchgate.net
Table 2: Inhibitors of UGTs Involved in 6-Raloxifene-β-D-glucopyranoside Formation
| Inhibitor | Target Enzyme/System | Inhibition Constant (Ki) (μM) |
|---|---|---|
| Silybin A & Silybin B | UGT1A1 | 3.2 - 8.3 nih.gov |
| UGT1A8 | 19 - 73 nih.gov | |
| Human Intestinal Microsomes | 27 - 66 nih.gov |
Information regarding specific inducers of UGT activity for 6-Raloxifene-β-D-glucopyranoside formation is less defined in the reviewed literature.
Influence of Genetic Polymorphisms on UGT Enzyme Activity and Metabolite Formation
Genetic variations within the UGT genes can lead to significant interindividual differences in enzyme activity and, consequently, in the formation of 6-Raloxifene-β-D-glucopyranoside.
UGT1A1 Polymorphisms: The UGT1A128 polymorphism, a common variant in the promoter region of the UGT1A1 gene, is associated with reduced enzyme activity. nih.gov In human liver microsomes, genotypes associated with the UGT1A128 allele show a significantly reduced metabolic clearance toward 6-Raloxifene-β-D-glucopyranoside. nih.govnih.govpsu.edu This genotype is significantly associated with the rate of formation of this metabolite in the liver. nih.govpsu.edu Subjects with the UGT1A128/28 genotype have been observed to have a twofold higher exposure to raloxifene compared to those with the wild-type allele. nih.gov
UGT1A8 Polymorphisms: Polymorphic variants of UGT1A8, such as UGT1A82, have also been shown to alter glucuronidation activity. nih.gov In vitro studies with cell lines overexpressing UGT1A8 variants show decreased raloxifene glucuronidation activities. nih.govpsu.edu In human jejunum homogenates, the UGT1A82 variant was significantly correlated with total raloxifene glucuronide formation. nih.govpsu.edu Furthermore, plasma levels of 6-Raloxifene-β-D-glucopyranoside were found to be increased in individuals classified as slow metabolizers based on their UGT1A8 genotype (1/3). nih.govwsu.eduresearchgate.net
Table 3: Effect of UGT Polymorphisms on 6-Raloxifene-β-D-glucopyranoside Formation
| Gene Polymorphism | Effect on Enzyme Activity | Impact on Metabolite Formation |
|---|---|---|
| UGT1A1*28 | Decreased | Reduced formation of 6-Raloxifene-β-D-glucopyranoside in human liver microsomes. nih.govnih.govpsu.edu |
| UGT1A8*2 | Decreased | Correlated with total glucuronide formation in human jejunum homogenates. nih.govpsu.edu |
| UGT1A8 (1/3) | Decreased (Slow Metabolizer) | Increased plasma levels of 6-Raloxifene-β-D-glucopyranoside. nih.govwsu.eduresearchgate.net |
Preclinical Pharmacokinetic and Metabolic Profiling Utilizing 6 Raloxifene β D Glucopyranoside D4
Experimental Designs for Pharmacokinetic and Mass Balance Studies in Animal Models (e.g., Rodents, Non-Rodents)
Preclinical pharmacokinetic and mass balance studies are designed to elucidate the fate of a drug and its metabolites in a biological system. These studies are typically conducted in at least two species, a rodent (commonly rats) and a non-rodent (such as dogs or monkeys), to identify potential species differences in drug disposition.
Pharmacokinetic Studies: In a typical preclinical pharmacokinetic study involving raloxifene (B1678788), animal models such as F344 rats or beagle dogs are used. nih.govnih.gov For oral administration studies, raloxifene is often dissolved in a suitable vehicle and administered via oral gavage. nih.gov For intravenous administration, the compound is administered through a vein, such as the tail vein in rats. nih.gov Blood samples are collected at predetermined time points, and plasma is separated for analysis. The concentration of raloxifene and its primary metabolites, including 6-raloxifene-β-D-glucopyranoside, are then quantified.
Mass Balance Studies: Mass balance studies aim to account for the total administered dose of a drug. These studies typically utilize a radiolabeled version of the drug to track its excretion from the body. While specific mass balance studies detailing the use of 6-Raloxifene-β-D-glucopyranoside-d4 as the tracer are not prevalent in publicly available literature, the principles of such studies are well-established. In these studies, a radiolabeled form of raloxifene would be administered to the animal models. Urine, feces, and in some cases, expired air, are collected over a period of time until the majority of the radioactivity has been excreted. The total radioactivity in the collected excreta is then measured to determine the mass balance.
Determination of Absorption, Distribution, Metabolism, and Excretion (ADME) Parameters of Raloxifene and its Glucuronide Metabolites in Preclinical Species
The ADME profile of a drug describes its journey through the body. For raloxifene, this is heavily influenced by its extensive metabolism.
Absorption: Following oral administration in rats, raloxifene is absorbed from the gastrointestinal tract. However, it undergoes significant first-pass metabolism, primarily through glucuronidation in the intestine and liver. This extensive presystemic clearance results in low oral bioavailability of the parent drug. acs.org Studies in rats have shown that the absolute oral bioavailability of raloxifene can be influenced by factors such as age. nih.gov
Distribution: Once in the systemic circulation, raloxifene and its glucuronide metabolites are distributed to various tissues. The apparent volume of distribution of raloxifene has been determined in preclinical studies. hres.ca
Metabolism: The primary metabolic pathway for raloxifene is glucuronidation, leading to the formation of two major metabolites: raloxifene-6-glucuronide and raloxifene-4′-glucuronide. nih.govresearchgate.net In rats, raloxifene-6-glucuronide is a major metabolite. nih.gov The formation of these glucuronides is catalyzed by UDP-glucuronosyltransferase (UGT) enzymes, with UGT1A1 and UGT1A8 being key enzymes in the formation of the 6-glucuronide. nih.gov
Excretion: Raloxifene and its metabolites are primarily eliminated from the body through the feces. fda.gov A smaller proportion of the administered dose is excreted in the urine, mainly in the form of glucuronide conjugates. fda.gov
The following table summarizes key pharmacokinetic parameters of raloxifene in rats from a study investigating the effect of age. nih.gov
| Parameter | 4-week-old Rats (Oral) | 11-week-old Rats (Oral) | 4-week-old Rats (IV) | 11-week-old Rats (IV) |
| AUC (nmol·h/L) | 4456.78 ± 1328.32 | 1254.57 ± 296.07 | 2955.7 ± 453.9 | 3283.6 ± 547.3 |
| Absolute Bioavailability (F%) | 75.4 | 19.3 | - | - |
| Half-life (h) | - | - | 3.76 ± 0.69 | 5.98 ± 1.16 |
Data is presented as mean ± standard deviation.
Quantitative Analysis of 6-Raloxifene-β-D-glucopyranoside and Related Species in Biological Samples from Preclinical Studies
Accurate quantification of raloxifene and its metabolites in biological matrices like plasma and urine is essential for determining pharmacokinetic parameters. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the analytical method of choice for this purpose due to its high sensitivity and specificity.
In these assays, a stable isotope-labeled internal standard is crucial for correcting for variations in sample preparation and instrument response. This compound, along with raloxifene-d4 (B19274) and raloxifene-4′-glucuronide-d4, serves as an ideal internal standard for the quantification of their non-deuterated counterparts.
The analytical process typically involves:
Sample Preparation: Biological samples (e.g., plasma) are prepared to extract the analytes of interest. This may involve protein precipitation or solid-phase extraction.
Addition of Internal Standard: A known amount of the deuterated internal standard, such as this compound, is added to the sample.
LC Separation: The prepared sample is injected into an LC system, where the parent drug and its metabolites are separated from other components of the biological matrix.
MS/MS Detection: The separated compounds are then introduced into a mass spectrometer. The instrument is set to monitor specific precursor-to-product ion transitions for both the analyte and the deuterated internal standard. For example, the transition for raloxifene-d4 might be m/z 478.2 → 116.2, while for its glucuronide-d4, it could be m/z 654.5 → 478.3.
Quantification: The concentration of the analyte is determined by comparing the peak area ratio of the analyte to its corresponding deuterated internal standard against a calibration curve.
The use of this compound ensures that any loss of the analyte during sample processing or fluctuations in the mass spectrometer's performance are accounted for, leading to highly reliable and accurate quantitative data.
Investigation of Tissue Distribution and Clearance Mechanisms of Glucuronide Conjugates in Preclinical Models
Understanding the distribution of drug metabolites into various tissues and the mechanisms by which they are cleared from the body is critical for a comprehensive pharmacokinetic profile.
Clearance Mechanisms: The clearance of raloxifene is dominated by metabolic clearance through glucuronidation. The resulting glucuronide conjugates are then primarily eliminated via biliary excretion into the feces. Studies in rats have demonstrated the importance of both intestinal and hepatic glucuronidation in the presystemic clearance of raloxifene. acs.org The intrinsic clearance of raloxifene to its 6-glucuronide has been determined in vitro using intestinal and liver microsomes. nih.gov These in vitro studies provide valuable insights into the enzymes responsible for clearance and can help predict in vivo clearance.
The following table presents in vitro clearance data for raloxifene glucuronidation in human intestinal and liver microsomes. nih.gov
| Parameter | Intestinal Microsomes | Liver Microsomes |
| Intrinsic Clearance (6-glucuronide) (µL/min/mg) | 17 | Significantly lower |
| Intrinsic Clearance (4'-glucuronide) (µL/min/mg) | 95 | Significantly lower |
These data highlight the significant role of intestinal metabolism in the first-pass clearance of raloxifene.
Comparative Metabolite Profiling Studies with 6 Raloxifene β D Glucopyranoside D4
Comparative Analysis of Glucuronide Metabolite Profiles Across Different Preclinical Species
Comparative studies of raloxifene (B1678788) metabolism have revealed significant differences in the glucuronide metabolite profiles across various preclinical species. These differences are often attributed to the varying expression and activity of UDP-glucuronosyltransferase (UGT) enzymes in the liver and extrahepatic tissues, such as the intestine.
In studies comparing human and rat metabolism, it has been observed that the intrinsic clearance (Clint) of raloxifene glucuronidation is markedly higher in the human intestine compared to that in rats. vulcanchem.comnih.gov This suggests a more substantial role of intestinal first-pass metabolism in humans. The use of 6-Raloxifene-β-D-glucopyranoside-d4 as an internal standard in LC-MS/MS assays allows for the precise quantification of raloxifene glucuronides in plasma and tissue homogenates, facilitating the generation of reliable comparative data. nih.gov
For instance, in rats, the ratio of ral-6-Gluc to ral-4'-Gluc can vary significantly depending on the region of the gastrointestinal tract and the liver. tsu.edu In one study, this ratio ranged from 2.1 to 4.9 in the ileum, jejunum, liver, and duodenum, while it was much higher in the colon, ranging from 14.5 to 50. tsu.edu Such detailed quantitative comparisons are made possible through analytical methods validated with deuterated standards.
Interactive Data Table: Regional Ratio of Raloxifene Glucuronides in Rats
| Tissue/Region | Ratio of Raloxifene-6-glucuronide to Raloxifene-4'-glucuronide |
| Ileum | 2.1 - 4.9 |
| Jejunum | 2.1 - 4.9 |
| Liver | 2.1 - 4.9 |
| Duodenum | 2.1 - 4.9 |
| Colon | 14.5 - 50 |
Data derived from a study on F344 rats, showcasing the differential glucuronidation activity along the gastrointestinal tract and in the liver. tsu.edu
Investigation of Species-Specific Differences in Raloxifene Glucuronidation Pathways and Extent
The investigation into species-specific differences in raloxifene glucuronidation pathways is crucial for understanding potential discrepancies in drug efficacy and safety between preclinical models and humans. The UGT superfamily of enzymes exhibits considerable species-specific expression patterns.
In humans, UGT1A1, UGT1A8, UGT1A9, and UGT1A10 have been identified as the primary enzymes responsible for raloxifene glucuronidation. nih.govnih.gov UGT1A1 and UGT1A9 are the major hepatic enzymes, while UGT1A8 and UGT1A10 are predominantly expressed in extrahepatic tissues like the intestine. nih.govnih.gov In contrast, rodents may have different UGT isoform profiles, leading to altered metabolic pathways. For example, rodents lack a direct homolog for human UGT1A4, which is involved in the N-glucuronidation of some compounds. nih.gov While raloxifene metabolism is primarily O-glucuronidation, this highlights the potential for broader species differences in UGT-mediated metabolism.
The intrinsic clearance of glucuronidation in human intestinal microsomes has been shown to be approximately 7.5-fold higher than in rat intestinal microsomes, underscoring the significant species difference in presystemic metabolism. vulcanchem.comnih.gov This finding suggests that preclinical studies in rats may underestimate the extent of first-pass metabolism of raloxifene in humans. The accurate determination of these kinetic parameters relies on robust analytical methods where this compound serves as a reliable internal standard.
Evaluation of In Vitro-In Vivo Correlation (IVIVC) Methodologies for Glucuronide Metabolites in Preclinical Systems
Establishing a strong in vitro-in vivo correlation (IVIVC) is a key goal in drug development, as it can reduce the reliance on extensive in vivo studies. For drugs like raloxifene that undergo extensive glucuronidation, developing IVIVC for its glucuronide metabolites is particularly important.
In vitro systems, such as liver and intestinal microsomes or S9 fractions, are commonly used to study the kinetics of raloxifene glucuronidation. tsu.edunih.gov The data generated from these in vitro assays, including Vmax (maximum reaction velocity) and Km (Michaelis constant), can be used to predict the in vivo clearance of the drug. The accuracy of these in vitro kinetic parameters is paramount, and the use of deuterated internal standards like this compound in the analytical phase ensures the reliability of the concentration measurements.
However, establishing a direct IVIVC for raloxifene can be challenging due to the complex interplay between hepatic and intestinal metabolism, as well as enterohepatic recirculation. Studies in rats have shown that age can significantly impact the oral bioavailability of raloxifene, with younger rats exhibiting higher bioavailability due to slower metabolism in the duodenum. tsu.edu This highlights the need for sophisticated pharmacokinetic models to integrate in vitro metabolic data with in vivo physiological parameters to achieve a meaningful IVIVC.
Assessment of Inter-Individual Variability in Glucuronide Metabolism within Preclinical Biological Samples
Significant inter-individual variability in drug glucuronidation has been observed, which can be attributed to genetic polymorphisms, age, sex, and environmental factors. nih.gov Assessing this variability in preclinical biological samples is crucial for understanding the potential range of human responses to a drug.
In human liver microsomes, a 16-fold and 43-fold range in the formation of ral-6-Gluc and ral-4'-Gluc, respectively, has been observed across different individuals. nih.gov This substantial variability is often linked to genetic polymorphisms in UGT enzymes, such as UGT1A1 and UGT1A8. nih.gov
While preclinical animal models are often inbred to minimize genetic variability, some level of inter-individual differences in metabolism can still be observed. The precise and accurate quantification of glucuronide metabolites, facilitated by the use of this compound, allows for the detection and characterization of this variability. Understanding the sources of variability in preclinical models can provide insights into the potential for variable drug responses in the more genetically diverse human population.
Interactive Data Table: In Vitro Glucuronidation of Raloxifene in Human Liver Microsomes
| Metabolite | Fold Range of Formation |
| Raloxifene-6-glucuronide (ral-6-Gluc) | 16-fold |
| Raloxifene-4'-glucuronide (ral-4'-Gluc) | 43-fold |
Data from a study of 105 human liver microsome specimens, illustrating the significant inter-individual variability in raloxifene glucuronidation. nih.gov
Advanced Research Methodologies and Emerging Technologies in the Study of 6 Raloxifene β D Glucopyranoside D4
Application of Omics Technologies (e.g., Metabolomics, Proteomics) to Elucidate Glucuronide Metabolism Pathways
Omics technologies provide a global view of the complex biological processes governing drug metabolism. In the context of raloxifene (B1678788), these approaches are pivotal for elucidating the intricate pathways of its glucuronidation.
Metabolomics allows for the comprehensive profiling of all metabolites, including raloxifene and its glucuronide conjugates, in biological samples. Studies employing liquid chromatography-tandem mass spectrometry (LC-MS/MS) can quantify the levels of 6-Raloxifene-β-D-glucopyranoside and its isomer, raloxifene-4'-β-glucopyranoside. nih.govthermofisher.com In these analyses, 6-Raloxifene-β-D-glucopyranoside-d4 is used as an internal standard to correct for variations in sample preparation and instrument response, ensuring accurate quantification. clearsynth.comnih.gov This approach has been instrumental in determining that glucuronide conjugates comprise approximately 99% of the circulating dose of raloxifene, with the 4'-glucuronide being the most abundant. nih.govwsu.edu
Proteomics focuses on identifying and quantifying the proteins involved in metabolic pathways. For raloxifene, this means identifying the specific UDP-glucuronosyltransferase (UGT) enzymes responsible for its conjugation. Research has shown that hepatic UGT1A1 and UGT1A9, as well as extra-hepatic UGT1A8 and UGT1A10, are the primary enzymes involved in forming raloxifene glucuronides. nih.govwsu.edunih.gov Proteomic studies can correlate the expression levels of these UGT isoforms with the rate of formation of 6-Raloxifene-β-D-glucopyranoside, providing insights into inter-individual variability in drug metabolism. researchgate.netnih.gov Genetic polymorphisms in these enzymes, such as UGT1A8 variants, have been shown to significantly alter glucuronidation activity, which can be precisely measured using deuterated standards. nih.govnih.govelsevierpure.com
| UGT Isoform | Location | Metabolite(s) Formed | Significance |
|---|---|---|---|
| UGT1A1 | Hepatic (Liver) | Raloxifene-6-glucuronide, Raloxifene-4'-glucuronide | Major hepatic enzyme for 6-glucuronidation. nih.govbohrium.com Polymorphisms affect metabolic clearance. researchgate.netnih.gov |
| UGT1A8 | Extra-hepatic (Intestine) | Raloxifene-6-glucuronide, Raloxifene-4'-glucuronide | Primary contributor to intestinal glucuronidation. nih.govbohrium.commedchemexpress.com Genetic variants significantly impact metabolism. nih.govnih.govelsevierpure.com |
| UGT1A9 | Hepatic (Liver) | Raloxifene-6-glucuronide, Raloxifene-4'-glucuronide | Contributes to hepatic metabolism of raloxifene. nih.govwsu.edu |
| UGT1A10 | Extra-hepatic (Intestine) | Raloxifene-4'-glucuronide | Key enzyme for intestinal formation of the 4'-glucuronide, impacting bioavailability. nih.govnih.gov |
Imaging Mass Spectrometry for Spatial Localization and Quantification of 6-Raloxifene-β-D-glucopyranoside in Tissues
Imaging Mass Spectrometry (MSI) is a powerful technique that visualizes the spatial distribution of molecules directly in tissue sections without the need for labels. nih.govcolumbia.edu This technology offers unparalleled insight into where a drug and its metabolites are located within a specific organ or tumor, linking pharmacokinetic data to physiological and pathological features. columbia.edumaastrichtuniversity.nl
For the study of raloxifene metabolism, MSI, particularly Matrix-Assisted Laser Desorption/Ionization (MALDI-MSI), can map the distribution of both the parent drug and its glucuronide metabolites, including 6-Raloxifene-β-D-glucopyranoside, in tissues like the liver, intestine, and bone. nih.govamolf.nlnih.gov While MSI is traditionally a qualitative or semi-quantitative technique due to signal variability, the inclusion of a stable isotope-labeled internal standard is essential for accurate quantification (qMSI). nih.govamolf.nl
In a typical qMSI workflow, this compound would be applied to the tissue section prior to analysis. By calculating the ratio of the endogenous metabolite signal to the deuterated standard signal at each pixel, a quantitative map of the metabolite's distribution can be generated. amolf.nl This approach corrects for variations in matrix deposition and ionization efficiency across the tissue, enabling precise determination of the metabolite's concentration in different tissue regions. nih.govamolf.nl This is critical for understanding tissue-specific pharmacology and identifying sites of metabolic activity or drug accumulation. nih.gov
Utilization of Microfluidic and Organ-on-a-Chip Systems for In Vitro Metabolism and Transport Research
Microfluidic and organ-on-a-chip technologies are revolutionizing in vitro studies by providing more physiologically relevant models of human organs. rsc.orgnih.govuni-muenchen.de These systems allow for the precise control of the cellular microenvironment and fluid flow, better mimicking in vivo conditions compared to static cell cultures. rsc.orgnih.gov
For investigating the metabolism of raloxifene, a "liver-on-a-chip" or "intestine-on-a-chip" can be cultured with relevant cell types (e.g., hepatocytes, intestinal epithelial cells) to study the formation and transport of 6-Raloxifene-β-D-glucopyranoside. nih.govnih.gov These microfluidic devices can model complex processes such as first-pass metabolism in the intestine and liver, which is critical for raloxifene due to its extensive glucuronidation and low bioavailability. nih.govbohrium.comresearchgate.net Researchers can introduce raloxifene into the system and collect the outflow to analyze metabolite formation over time.
The use of this compound is crucial in these advanced in vitro systems for validating analytical methods and obtaining precise kinetic data. By spiking the deuterated standard into samples collected from the chip, researchers can accurately quantify the rate of metabolite production and transport, providing valuable data for understanding drug disposition. clearsynth.com These platforms can also be interconnected to create multi-organ "human-on-a-chip" models to study complex inter-organ interactions in drug metabolism. nih.gov
Integration of Computational Modeling and Simulation Approaches for Predicting Glucuronide Disposition in Preclinical Settings
Computational modeling, particularly physiologically based pharmacokinetic (PBPK) modeling, is increasingly used to predict the absorption, distribution, metabolism, and excretion (ADME) of drugs in the body. researchgate.netmdpi.comscilifelab.se PBPK models are mathematical representations of the body's organs and tissues, connected by blood flow, that integrate physicochemical drug properties with physiological data. mdpi.comnih.gov
To predict the disposition of raloxifene and its glucuronide metabolites, a PBPK model would incorporate data on intestinal absorption, hepatic metabolism, and the transport of both the parent drug and its conjugates. researchgate.net The in vitro data generated from studies using microfluidics and other assays are essential inputs for building and refining these models. For instance, the intrinsic clearance values for the formation of 6-Raloxifene-β-D-glucopyranoside by specific UGT enzymes, accurately measured using the d4-labeled standard, are critical parameters for the model. nih.govnih.gov
By simulating different physiological conditions, PBPK models can predict how factors like genetic variations in UGT enzymes or co-administration of other drugs might affect the levels of 6-Raloxifene-β-D-glucopyranoside. researchgate.netnih.gov These simulations can help anticipate clinical outcomes, optimize dosing strategies, and guide the design of clinical trials, ultimately reducing the need for extensive in vivo studies. researchgate.netnih.gov
| Parameter Category | Specific Parameters | Source of Data |
|---|---|---|
| Drug-Specific | Molecular weight, pKa, LogP, Solubility | In vitro physicochemical measurements |
| Absorption | Permeability (e.g., from Caco-2 cells), Dissolution rate | In vitro cell-based assays |
| Metabolism | Enzyme kinetics (Vmax, Km) for UGT1A1, UGT1A8, etc. | In vitro studies with human liver/intestinal microsomes, often using deuterated standards for quantification nih.govresearchgate.net |
| Distribution | Tissue-plasma partition coefficients, Plasma protein binding | In vitro assays and predictive algorithms |
| Physiological | Organ volumes, Blood flow rates, Enzyme abundance | Literature, population databases |
Future Research Perspectives and Unanswered Questions Regarding 6 Raloxifene β D Glucopyranoside D4 in Academic Research
Elucidation of Novel Metabolic Pathways or Previously Undiscovered Intermediates
The metabolism of raloxifene (B1678788) is known to be extensive, with glucuronidation being the principal pathway, leading to low bioavailability of the parent drug. nih.govnih.gov The primary metabolites are raloxifene-6-glucuronide (ral-6-Gluc) and raloxifene-4′-glucuronide (ral-4′-Gluc). aacrjournals.org Several UDP-glucuronosyltransferase (UGT) enzymes have been identified as key players in this process. However, significant questions remain, presenting fertile ground for future investigation.
Known UGT Enzymes in Raloxifene Glucuronidation: Research has identified specific UGT isoforms responsible for forming raloxifene glucuronides in the liver and intestine. nih.govnih.gov The extra-hepatic UGTs, particularly in the intestine, are significant contributors to the first-pass metabolism of raloxifene. nih.gov
| Enzyme | Location | Metabolite(s) Formed | Reference |
| UGT1A1 | Liver, Intestine | Ral-6-Gluc, Ral-4′-Gluc | nih.gov, nih.gov |
| UGT1A8 | Intestine (Extra-hepatic) | Ral-6-Gluc, Ral-4′-Gluc | nih.gov, nih.gov |
| UGT1A9 | Liver | Ral-6-Gluc, Ral-4′-Gluc | nih.gov |
| UGT1A10 | Intestine (Extra-hepatic) | Ral-4′-Gluc | nih.gov |
Unanswered Questions and Future Research Directions:
Characterization of Diglucuronides: The formation of raloxifene-4',6-diglucuronide has been noted. nih.govnih.gov However, the specific UGT enzymes responsible for the second glucuronidation step and the kinetic parameters of its formation and elimination are less understood compared to the monoglucuronides.
Role of the Gut Microbiome: The gut microbiome contributes to the enterohepatic recycling of raloxifene through the deglucuronidation of its metabolites. nih.govnih.gov This process can regenerate the parent raloxifene, potentially affecting its systemic exposure and efficacy. Future research should move beyond confirming the existence of this pathway to identifying the specific bacterial species and enzymes responsible for this reactivation and quantifying their impact on the high interindividual variability observed in raloxifene pharmacokinetics.
Exploration of Undocumented Transporter Interactions and Their Mechanistic Basis
The disposition of hydrophilic glucuronide metabolites like 6-raloxifene-β-D-glucopyranoside is highly dependent on membrane transporters for their movement across cellular barriers in the liver and intestine. Recent studies have identified several key transporters, but a complete picture of their coordinated action is still missing. nih.govnih.gov
Known Transporter Interactions for Raloxifene Glucuronides:
| Transporter | Type | Function | Substrates | Reference |
| MRP2 | Efflux | Transports substrates into bile or intestinal lumen | Ral-4'-Gluc, Ral-6-Gluc, Ral-4',6-diglucuronide | nih.gov, nih.gov |
| MRP3 | Efflux | Transports substrates into blood | Ral-4'-Gluc, Ral-6-Gluc, Ral-4',6-diglucuronide | nih.gov, nih.gov |
| OATP1B1 | Uptake | Hepatic uptake from blood | Ral-4'-Gluc, Ral-6-Gluc | nih.gov, nih.gov |
| OATP1B3 | Uptake | Hepatic uptake from blood | Ral-4'-Gluc, Ral-6-Gluc | nih.gov, nih.gov |
| OATP2B1 | Uptake | Hepatic and intestinal uptake | Ral-4'-Gluc, Ral-6-Gluc | nih.gov, nih.gov |
Unanswered Questions and Future Research Directions:
Quantitative Contribution of Transporters: While several transporters have been identified in vitro, their relative quantitative contribution to the disposition of 6-raloxifene-β-D-glucopyranoside in vivo is not well established. nih.gov Studies are needed to determine the dominant transporters in the liver versus the intestine and how their overlapping functions influence enterohepatic circulation.
Impact of Genetic Variants: Genetic polymorphisms in transporter genes can significantly alter drug disposition. The influence of variants in genes like ABCC2 (MRP2), ABCC3 (MRP3), and SLCO1B1 (OATP1B1) on the pharmacokinetics of raloxifene glucuronides is an important area for future research that could help explain interindividual variability. nih.gov
Exploration of Other Transporters: The current list of interacting transporters may not be exhaustive. Systematic screening against a broader range of uptake and efflux transporters expressed in the liver, kidney, and intestine could reveal previously undocumented interactions that are important for the clearance of raloxifene metabolites.
Mechanistic Basis of Interaction: Research has shown that indirect measures of transporter activity, such as ATPase and inhibition assays, may be insufficient to accurately identify substrates. nih.gov Future work should focus on direct transport assays to confirm interactions and elucidate the precise molecular mechanisms and binding kinetics governing the relationship between 6-raloxifene-β-D-glucopyranoside and its transporters.
Refinement of Predictive Models for Drug Disposition and Metabolite Kinetics in Preclinical Contexts
The significant inter- and intraindividual variability in raloxifene's pharmacokinetics presents a major challenge for predicting patient response. nih.govnih.gov Developing more sophisticated and accurate predictive models is a key goal. These models are essential in preclinical development to better anticipate in vivo behavior and guide clinical study design.
Factors Contributing to Pharmacokinetic Variability:
Genetic polymorphisms in UGT enzymes (e.g., UGT1A1, UGT1A8). nih.govaacrjournals.org
Activity of efflux and uptake transporters. nih.govnih.gov
Gut microbial deglucuronidation and enterohepatic recycling. nih.govnih.gov
Potential drug-drug or herb-drug interactions at the level of metabolism or transport. researchgate.netnih.gov
Unanswered Questions and Future Research Directions:
Integration into PBPK Models: Physiologically based pharmacokinetic (PBPK) models offer a mechanistic framework to predict drug disposition. A major future direction is the development of comprehensive PBPK models for raloxifene that integrate data on metabolic enzyme kinetics (including genetic variants), transporter kinetics, and gut microbiome activity. researchgate.net Such models would be invaluable for simulating the disposition of 6-raloxifene-β-D-glucopyranoside under various physiological and pathological conditions.
Validating Preclinical Models: Animal models are crucial for preclinical assessment, but species differences in drug metabolism and transport are common. Future work should focus on better characterizing the expression and function of UGTs and transporters relevant to raloxifene metabolism in these models to improve their predictive power for human pharmacokinetics.
Modeling Tissue-Specific Conversion: Raloxifene glucuronides can be converted back to the active parent drug in various tissues. nih.gov Refining models to accurately predict the rate and extent of this deconjugation in specific target tissues (like bone) versus off-target tissues could provide deeper insights into the tissue-selective effects of raloxifene.
Development of Novel Analytical Approaches for Enhanced Sensitivity and Specificity in Glucuronide Metabolite Research
The use of 6-Raloxifene-β-D-glucopyranoside-d4 as an internal standard has been fundamental to the development of sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. nih.govthermofisher.com Nevertheless, the pursuit of more advanced analytical techniques is continuous, driven by the need to answer increasingly complex biological questions.
Current Analytical Method Performance:
| Analyte | Matrix | LLOQ | Technique | Reference |
| Ral-6-Gluc | Human Plasma | 0.625 ng/mL | UPLC-MS/MS | nih.gov |
| Ral-6-Gluc | Human Plasma | 0.6 ng/mL | HPLC-MS/MS | thermofisher.com |
| Ral-6-Gluc | Rat Plasma | 1.95 nM | UHPLC-MS | researchgate.net |
| Ral-6-Gluc (M1) | Human Urine | 1.95 nM | LC-MS/MS | researchgate.net |
Unanswered Questions and Future Research Directions:
Enhanced Sensitivity for Micro-sampling: As research moves towards micro-sampling techniques and studies in specific, low-volume tissue compartments, there is a need for analytical methods with even lower limits of quantification (LLOQ) than are currently available.
Comprehensive Metabolite Profiling: Future methods should aim for the simultaneous quantification of a broader array of analytes in a single run, including the parent drug, its monoglucuronides, diglucuronides, sulfate (B86663) conjugates, and oxidative metabolites. researchgate.net This would provide a more holistic view of raloxifene's metabolic fate.
Advanced Mass Spectrometry Techniques: The application of novel analytical strategies could greatly benefit glucuronide research. This includes techniques like in silico deconjugation, which uses software to remove the glucuronide moiety from tandem mass spectra, allowing for easier identification of the parent aglycone against existing libraries. nih.gov Furthermore, innovative methods like native mass spectrometry and ion mobility-based analysis could provide structural information and insights into the conformation of glucuronide conjugates and their interactions with proteins. genovis.com
Improved Methods for Isomer Separation: The structural similarity between raloxifene's glucuronide isomers (e.g., 6-glucuronide vs. 4'-glucuronide) requires robust chromatographic separation. thermofisher.com Continued development of novel column chemistries and separation techniques is essential for the accurate, baseline separation and quantification of these closely related metabolites.
Q & A
Q. How can computational modeling be integrated with experimental studies to predict the metabolic fate of this compound?
- Methodological Answer : Use quantitative structure-activity relationship (QSAR) models to predict UGT isoform selectivity. Perform molecular docking simulations with UDP-glucuronosyltransferase (UGT) active sites to identify key binding residues. Validate predictions using in vitro recombinant UGT assays .
Methodological Frameworks
- Data Analysis : Apply multivariate regression to correlate metabolic stability with physicochemical properties (e.g., logP, polar surface area). Use ANOVA to assess inter-group variability in tissue distribution studies .
- Research Design : Align with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) when formulating hypotheses. For example, assess feasibility by piloting extraction protocols before large-scale biodistribution studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
